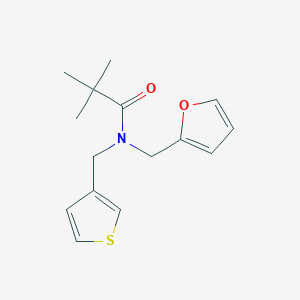

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is a compound that is likely to be of interest in the field of medicinal chemistry due to its structural features that may allow it to interact with biological targets. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical behavior of related compounds. For instance, furan derivatives have been synthesized and evaluated for their biological activities, indicating the potential for furan-containing compounds to serve as pharmacologically active agents . Similarly, thiazolidinediones with a furan moiety have been identified as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), which are important targets for inflammatory and autoimmune diseases . These findings suggest that N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide could also exhibit interesting biological properties.

Synthesis Analysis

The synthesis of related furan-containing compounds involves starting materials such as 3,4-Difluoronirobenzene, which undergoes a series of reactions to yield the final product . The high yield and purity of the synthesized compounds indicate that the synthetic routes are efficient and have minimal side reactions. Although the exact synthesis of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is not detailed, similar synthetic strategies could potentially be applied, with careful consideration of the reactivity of both the furan and thiophene moieties.

Molecular Structure Analysis

The molecular structure of furan-containing compounds is typically confirmed using techniques such as 1H NMR and mass spectrometry . These methods provide detailed information about the chemical environment of the hydrogen atoms and the molecular weight of the compound, respectively. For N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide, similar analytical techniques would be essential to confirm the structure and to ensure the correct positioning of the furan and thiophene groups, which are critical for the compound's biological activity.

Chemical Reactions Analysis

The reactivity of furan and thiophene moieties in chemical reactions is influenced by their aromatic nature and the presence of heteroatoms. Furan derivatives have been shown to participate in various chemical reactions, which could be leveraged to further modify the compound or to synthesize analogs with improved biological properties . The thiazolidinedione moiety, as seen in related compounds, can interact with target proteins through key pharmacophore features, such as an acidic NH group and a hydroxy group . These interactions are crucial for the compound's selectivity and potency as a PI3K inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide would be influenced by its functional groups and overall molecular structure. The presence of the furan and thiophene rings is likely to affect the compound's solubility, stability, and ability to cross biological membranes. The biological evaluation of related furan derivatives has shown that some possess good antibacterial and antifungal activities , suggesting that N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide could also exhibit similar properties. Additionally, the selectivity and potency of furan-containing thiazolidinediones as PI3K inhibitors highlight the importance of understanding the physical and chemical properties of such compounds for their potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

PI3Kγ Inhibition for Inflammatory and Autoimmune Diseases : A study identified a series of furan derivatives as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. These compounds, including those related to the furan and thiophene families, exhibit significant potential in reducing leukocyte recruitment in mouse models of acute peritonitis, highlighting their therapeutic potential (Pomel et al., 2006).

Antimicrobial and Antiplasmodial Activities : Derivatives of furan and thiophene have shown promising antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as antifungal properties. This underscores their potential in addressing drug-resistant infections and exploring new therapeutic avenues (Popiołek et al., 2016). Additionally, acyl derivatives of 3-aminofurazanes have exhibited antiplasmodial activity against Plasmodium falciparum strains, suggesting a pathway for malaria treatment research (Hermann et al., 2021).

Material Science and Chemical Synthesis

Organic Electronics : The use of furan derivatives in the synthesis of organic semiconductors for applications in organic electronics has been explored, demonstrating the potential of these compounds in developing environmentally friendly and efficient organic semiconductors (Gidron et al., 2011).

Chemical Synthesis and Catalysis : Furan and thiophene derivatives are central to novel synthetic methodologies, including palladium-catalyzed condensation reactions and Lewis acid-catalyzed annulations. These processes enable the construction of complex and functionalized molecular architectures, vital for the development of new materials and bioactive molecules (Lu et al., 2014), (He et al., 2020).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16(9-12-6-8-19-11-12)10-13-5-4-7-18-13/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXRFEOHXZUCOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)

methanol](/img/structure/B2520367.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)